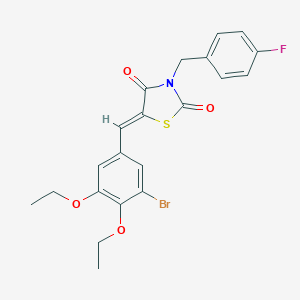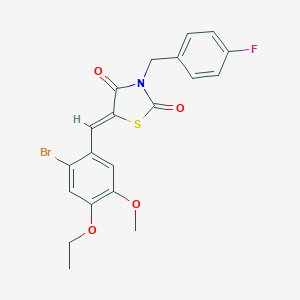
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione (BFBD) is a thiazolidinedione derivative that has attracted significant attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to inhibit tumor growth, reduce inflammation, and improve insulin sensitivity. In
作用機序
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione inhibits the expression of various oncogenes such as c-Myc, Bcl-2, and Cyclin D1, while upregulating tumor suppressor genes such as p53 and p21. This results in the induction of apoptosis and inhibition of tumor growth.
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione activates the AMPK pathway, which plays a crucial role in regulating glucose and lipid metabolism. Activation of this pathway results in increased glucose uptake and utilization, as well as decreased glucose production in the liver. This leads to improved insulin sensitivity and reduced blood glucose levels.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione induces apoptosis through the activation of caspase-3 and caspase-9, while also inhibiting the expression of anti-apoptotic proteins such as Bcl-2. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs).
In diabetes, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione improves insulin sensitivity and reduces blood glucose levels by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. This compound also reduces inflammation and oxidative stress in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit tumor growth and reduce inflammation. However, there are also limitations to using 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
将来の方向性
There are several future directions for research on 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione. One area of interest is the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of novel derivatives of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione with improved pharmacological properties. Finally, further studies are needed to determine the optimal dosage and administration route for 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione in various therapeutic applications.
In conclusion, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione is a promising compound with potential therapeutic applications in cancer, diabetes, and neuroprotection. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for further research. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione, researchers can continue to explore its potential as a therapeutic agent.
合成法
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of thiazolidine-2,4-dione with benzaldehyde and 4-fluorobenzyl bromide. The resulting product is then purified through recrystallization to obtain a high yield and purity.
科学的研究の応用
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to inhibit tumor growth and induce apoptosis in cancer cells through the downregulation of various oncogenes and upregulation of tumor suppressor genes. In addition, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
In diabetes research, 5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMP-activated protein kinase (AMPK) pathway. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
製品名 |
5-Benzylidene-3-(4-fluorobenzyl)thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H12FNO2S |
分子量 |
313.3 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12FNO2S/c18-14-8-6-13(7-9-14)11-19-16(20)15(22-17(19)21)10-12-4-2-1-3-5-12/h1-10H,11H2/b15-10- |
InChIキー |
NFSIMQAJJFWONM-GDNBJRDFSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-(3-allyl-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302085.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![methyl (2-chloro-6-ethoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B302087.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)



